
11-Keto budesonide
描述
11-Keto budesonide is a synthetic glucocorticoid, a derivative of budesonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C25H32O6 and a molecular weight of 428.52 g/mol . It is characterized by the presence of a keto group at the 11th position, which distinguishes it from its parent compound, budesonide.
作用机制
- 11-Keto budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines, including asthma, COPD, Crohn’s disease, and ulcerative colitis .
- It suppresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
It is known that budesonide, the parent compound, interacts with glucocorticoid receptors in the cytoplasm of target cells . The nature of these interactions involves the formation of a receptor-ligand complex, which then translocates to the nucleus and binds to specific DNA sequences, regulating gene expression .
Cellular Effects
Budesonide is known to exert anti-inflammatory effects by inhibiting the release of inflammatory mediators and cytokines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Budesonide is known to bind to glucocorticoid receptors, leading to changes in gene expression . This can result in enzyme inhibition or activation, and changes in the production of various proteins .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 11-Keto Budesonide in laboratory settings. Budesonide is known to have a plasma half-life of 2.8 hours, indicating its stability in the body .
Dosage Effects in Animal Models
Budesonide has been used in veterinary medicine, with dosage based on body size .
Metabolic Pathways
Budesonide is known to be metabolized in the liver, with 6 beta-hydroxybudesonide and 16 alpha-hydroxyprednisolone being two of the main metabolites .
Transport and Distribution
Budesonide is known to be distributed throughout the body, with high concentrations found in the liver .
Subcellular Localization
Budesonide is known to bind to glucocorticoid receptors in the cytoplasm of cells, and the receptor-ligand complex then translocates to the nucleus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Keto budesonide involves the oxidation of budesonide. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reaction parameters such as flow rate, temperature, and residence time are optimized to achieve the desired yield and purity . This process is advantageous as it allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
11-Keto budesonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of the keto group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents in organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of this compound from budesonide.
Reduction: Conversion of this compound back to budesonide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
11-Keto budesonide has several scientific research applications:
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
相似化合物的比较
Similar Compounds
Budesonide: The parent compound, differing by the presence of a hydroxyl group at the 11th position.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
11-Keto budesonide is unique due to its specific structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other glucocorticoids. This structural difference can influence its binding affinity to glucocorticoid receptors and its metabolic stability .
属性
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3/t16-,17-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERSHSWHLAIHV-ADKFLVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216453-74-6 | |
| Record name | 11-Keto budesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216453746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-KETO BUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H40LJ213Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


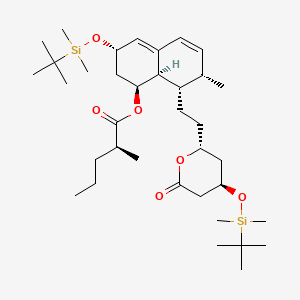
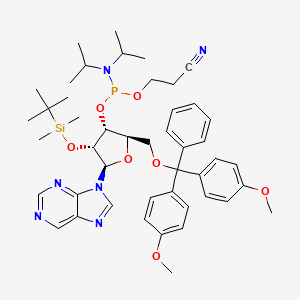
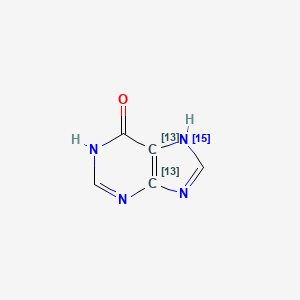
![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)
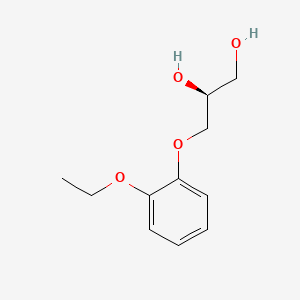
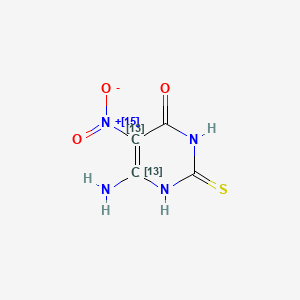
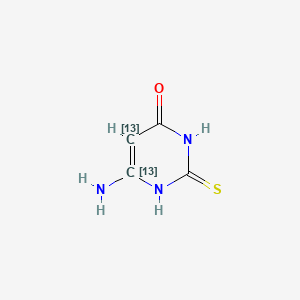
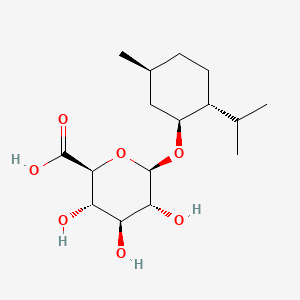
![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)
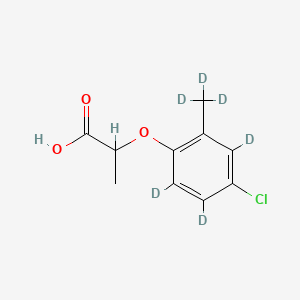
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
